

discovery and history of N-Ethyl-N-nitrosourea

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Compound of Interest

Compound Name: *N-Ethyl-N-nitrosourea*

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An In-depth Technical Guide to the Discovery and History of **N-Ethyl-N-nitrosourea** (ENU)

Introduction

N-Ethyl-N-nitrosourea (ENU), with the chemical formula $C_3H_7N_3O_2$, is a potent chemical mutagen that has become an indispensable tool in the field of genetics, particularly in the creation of animal models for human diseases. As a supermutagen, ENU is highly effective at inducing single-base-pair point mutations, making it ideal for forward genetics screens aimed at discovering the function of genes and their roles in complex biological pathways. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental application of ENU for researchers, scientists, and professionals in drug development.

Discovery and History

While the exact first synthesis of **N-Ethyl-N-nitrosourea** is not prominently documented in readily available historical chemical literature, its significance as a powerful mutagen was firmly established in the latter half of the 20th century. The pioneering work on ENU's mutagenic properties in mammals was conducted by William L. "Bill" Russell and his colleagues at the Oak Ridge National Laboratory in the 1970s.^[1]

Their research was a continuation of earlier studies on the effects of radiation on mutation rates. Russell's team was in search of a chemical mutagen that could induce a high frequency of point mutations in the germline of mice.^[1] Previous attempts with other chemicals like diethylnitrosamine (DEN) had yielded very low mutation rates in mammals, likely due to insufficient metabolic activation.^[2] It was Ekkehart Vogel who suggested the use of ENU to

Russell's group, as it is a direct-acting alkylating agent that does not require metabolic activation to be mutagenic.[2]

In their seminal experiments, Russell and his team demonstrated that ENU was extraordinarily effective at inducing mutations in the spermatogonial stem cells of mice.[1] They found that ENU could produce a mutation rate five times higher than that of acute X-irradiation and 15 times higher than the then-potent chemical mutagen procarbazine.[2] This discovery established ENU as the most potent mutagen known in mice and ushered in a new era of forward genetic screens in mammalian systems.[1]

Chemical Properties and Mechanism of Mutagenesis

ENU is an alkylating agent that exerts its mutagenic effect by transferring its ethyl group to nitrogen or oxygen atoms in DNA bases.[2] This process of ethylation, if not repaired by the cell's DNA repair machinery, leads to mispairing during DNA replication and ultimately results in stable, heritable point mutations.

The primary mechanism involves a two-step SN1 reaction.[3] ENU shows a preference for alkylating oxygen atoms within the DNA bases, particularly the O⁶ position of guanine and the O⁴ and O² positions of thymine.[3] The ethylation of these positions disrupts the normal hydrogen bonding during DNA replication. For example, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, ethylated thymine can lead to A:T to G:C transitions or A:T to T:A transversions.[3]

Quantitative Data on ENU Mutagenesis

The efficiency and nature of ENU-induced mutations have been extensively studied. The following tables summarize key quantitative data.

Type of Mutation	Approximate Frequency	Reference
A:T to T:A Transversions	44%	[4]
A:T to G:C Transitions	38%	[4]
G:C to A:T Transitions	8%	[4]
A:T to C:G Transitions	5%	[4]
G:C to C:G Transversions	3%	[4]
G:C to T:A Transversions	2%	[4]

Table 1: Spectrum of ENU-Induced Base Pair Substitutions in Mice

Locus	Mutation Frequency (per locus per gamete)	Reference
Specific Locus Test (average of 7 loci)	~1 in 700 to 1 in 1000	[2][3]
General estimate	6×10^{-3} to 1.5×10^{-3}	[4]

Table 2: ENU-Induced Mutation Frequencies at Specific Loci in Mice

Mouse Strain	Dosage (mg/kg)	Mutation Rate (per Mb)	Reference
C57BL/6J	3 x 100	~1.5	[5]
C3HeB/FeJ	3 x 90	Not specified, but generally high	[6]
BALB/c	200	Not specified	[7]
FVB/N	Not specified	Not specified	

Table 3: Susceptibility and Mutation Rates in Different Inbred Mouse Strains

Experimental Protocols

Preparation and Handling of ENU

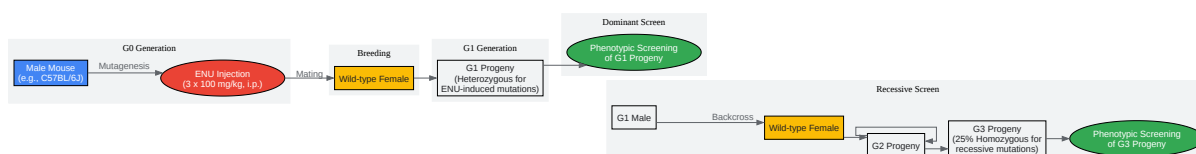
Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

- **Solution Preparation:** ENU is typically dissolved in a buffer solution, such as a phosphate-citrate buffer, to maintain a stable pH. A common stock solution is prepared at a concentration of 10 mg/mL.
- **Inactivation:** Any unused ENU solution and contaminated materials should be inactivated using a solution of 0.1 M KOH or a similar alkaline solution.

Administration of ENU to Mice

- **Dosage:** The dosage of ENU is critical. A high dose can lead to toxicity and sterility, while a low dose will result in a low mutation frequency. A fractionated dosing regimen is often preferred to a single high dose, as it is better tolerated by the animals and can lead to a higher overall mutation rate. A typical regimen for C57BL/6J male mice is three weekly intraperitoneal (i.p.) injections of 80-100 mg/kg body weight.^[8]
- **Administration:** ENU is administered via intraperitoneal injection to male mice, typically between 8 to 12 weeks of age. Following the injections, the males will go through a period of temporary sterility, which can last for several weeks. It is crucial to wait for the recovery of fertility to ensure that the mutations are recovered from the spermatogonial stem cells.^[1]

Experimental Workflow for ENU Mutagenesis Screen



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Caption: Experimental workflow for ENU mutagenesis in mice.

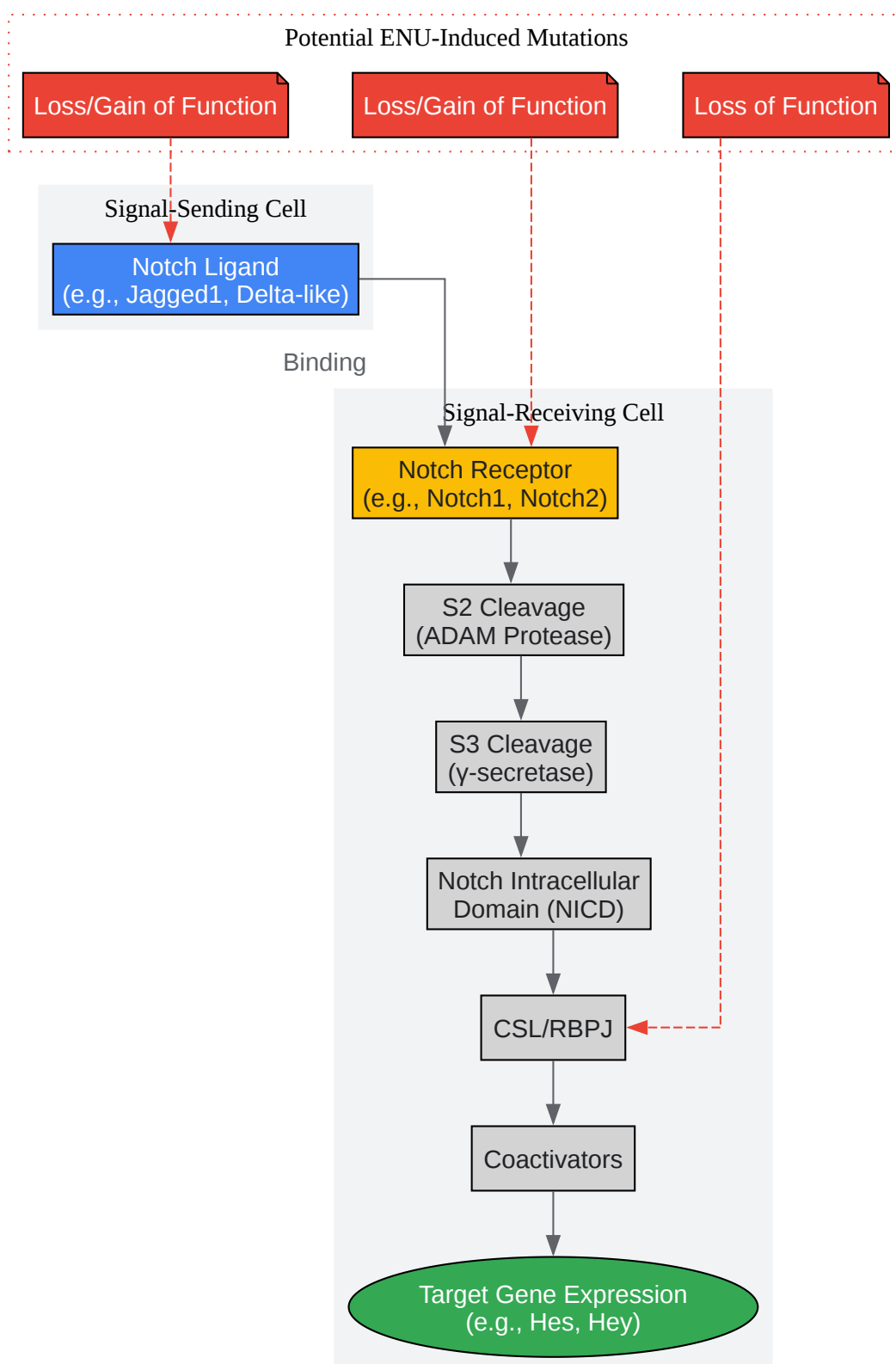
Breeding Schemes for Mutation Screening

- **Dominant Screens:** To identify dominant mutations, the ENU-mutagenized G0 males are crossed with wild-type females. The resulting G1 progeny are then screened for any abnormal phenotypes. Since each G1 animal carries a unique set of heterozygous mutations, a wide range of dominant phenotypes can be identified in this first generation.^[9]
- **Recessive Screens:** Identifying recessive mutations requires at least three generations. A G1 male is first crossed with a wild-type female to produce G2 offspring. To generate homozygous mutants in the G3 generation, two common strategies are employed:
 - **Intercross:** G2 siblings are mated with each other.
 - **Backcross:** G2 females are mated back to the original G1 father. The resulting G3 progeny are then screened for recessive phenotypes.^[9]

Application in Studying Signaling Pathways: The Notch Pathway

ENU mutagenesis is a powerful tool for dissecting complex signaling pathways by generating a series of mutations in different components of the pathway. The Notch signaling pathway, which is crucial for cell-cell communication and plays a vital role in development, is a prime example of a pathway that has been extensively studied using ENU-induced mutants.^[2]^[10]

Mutations in key components of the Notch pathway, such as the Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Delta-like), or downstream effectors, can lead to a range of developmental defects. ENU mutagenesis screens have been successful in identifying novel alleles of Notch pathway genes, providing valuable insights into their function.^[11]^[12] For instance, an ENU screen might identify a mouse with a cardiovascular defect, which, upon genetic mapping, is traced back to a point mutation in a Notch pathway component.^[10]



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Caption: Simplified Notch signaling pathway and potential ENU-induced mutations.

Conclusion

N-Ethyl-N-nitrosourea remains a cornerstone of forward genetics in mammalian systems. Its ability to efficiently induce a high frequency of point mutations has led to the discovery of countless gene functions and the creation of invaluable mouse models of human disease. As genomic technologies continue to advance, ENU mutagenesis, coupled with next-generation sequencing, provides a powerful and unbiased approach to link genotype to phenotype, ensuring its relevance for years to come in the quest to understand the complexities of the mammalian genome.

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